molecular formula C10H5N B14232148 3,4-Diethynylhex-3-ene-1,5-diyn-1-amine CAS No. 823813-94-1

3,4-Diethynylhex-3-ene-1,5-diyn-1-amine

Cat. No.: B14232148
CAS No.: 823813-94-1
M. Wt: 139.15 g/mol
InChI Key: HROUFJRMULHAFE-UHFFFAOYSA-N
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Description

3,4-Diethynylhex-3-ene-1,5-diyn-1-amine is a unique organic compound characterized by its highly conjugated structure, which includes multiple triple bonds and a double bond. This compound is part of a broader class of acetylenic compounds known for their interesting electronic and optical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diethynylhex-3-ene-1,5-diyn-1-amine typically involves the coupling of appropriate alkyne precursors under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which combines terminal alkynes with halogenated compounds in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

3,4-Diethynylhex-3-ene-1,5-diyn-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes .

Scientific Research Applications

3,4-Diethynylhex-3-ene-1,5-diyn-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,4-Diethynylhex-3-ene-1,5-diyn-1-amine exerts its effects is largely dependent on its interaction with other molecules. Its highly conjugated structure allows it to participate in electron transfer processes, making it useful in applications that require precise control of electronic properties. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors that are sensitive to changes in electronic configuration .

Comparison with Similar Compounds

Similar Compounds

    Tetraethynylethene (TEE): Another highly conjugated acetylenic compound with similar electronic properties.

    1,2-Diethynylethene (DEE): Shares structural similarities and is used in similar applications.

    Cyclohexeno[3,4]cyclodec-1,5-diyne-3-ene: A model compound for studying enediyne reactivity.

Uniqueness

What sets 3,4-Diethynylhex-3-ene-1,5-diyn-1-amine apart is its specific arrangement of triple and double bonds, which provides unique electronic and optical properties. This makes it particularly valuable for applications in advanced materials and molecular electronics .

Properties

CAS No.

823813-94-1

Molecular Formula

C10H5N

Molecular Weight

139.15 g/mol

IUPAC Name

3,4-diethynylhex-3-en-1,5-diyn-1-amine

InChI

InChI=1S/C10H5N/c1-4-9(5-2)10(6-3)7-8-11/h1-3H,11H2

InChI Key

HROUFJRMULHAFE-UHFFFAOYSA-N

Canonical SMILES

C#CC(=C(C#C)C#CN)C#C

Origin of Product

United States

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